- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21

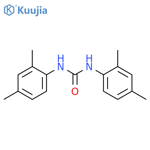

Cas no 95-68-1 (2,4-dimethylaniline)

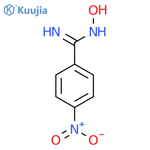

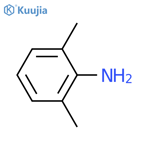

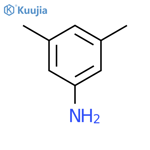

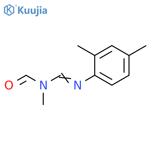

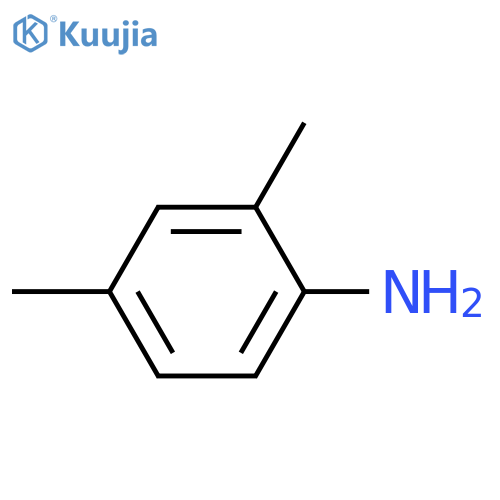

2,4-dimethylaniline structure

Nome del prodotto:2,4-dimethylaniline

2,4-dimethylaniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,4-Dimethylbenzenamine

- 2,4-Xylidine

- 2,4-Dimethylaniline

- m-Xylidine

- 1-Amino-2,4-dimethylbenzene

- 2,4-Dimethyl aminobenzene

- 2,4-Dimethylbenzenamine (ACI)

- 2,4-Xylidine (8CI)

- 2,4-Dimethylphenylamine

- 2,4-Xylylamine

- 4-Amino-1,3-dimethylbenzene

- 4-Amino-1,3-xylene

- NSC 7640

- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)

- 2,4-dimethylaniline

-

- MDL: MFCD00007738

- Inchi: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3

- Chiave InChI: CZZZABOKJQXEBO-UHFFFAOYSA-N

- Sorrisi: NC1C(C)=CC(C)=CC=1

- BRN: 636243

Proprietà calcolate

- Massa esatta: 121.08900

- Massa monoisotopica: 121.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 90.6

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: niente

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 26A^2

Proprietà sperimentali

- Colore/forma: Liquido oleoso incolore [1]

- Densità: 0.98 g/mL at 25 °C(lit.)

- Punto di fusione: −14.3 °C (lit.)

- Punto di ebollizione: 218 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 208,4 ° f

Celsius: 98 ° c - Indice di rifrazione: n20/D 1.558(lit.)

- PH: 7 (22g/l, H2O, 20℃)

- Solubilità: 5g/l

- Coefficiente di ripartizione dell'acqua: 5 g/L (20 ºC)

- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.

- PSA: 26.02000

- LogP: 2.46680

- Solubilità: Leggermente solubile in acqua, solubile in etanolo, etere, benzene e altri solventi organici. [12]

- Merck: 10084

- Sensibilità: Sensibile alla luce

- Pressione di vapore: 0.16 mmHg ( 25 °C)

- FEMA: 3596

2,4-dimethylaniline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H301,H311,H331,H373,H411

- Dichiarazione di avvertimento: P261,P273,P280,P301+P310,P311

- Numero di trasporto dei materiali pericolosi:UN 1711 6.1/PG 2

- WGK Germania:2

- Codice categoria di pericolo: 23/24/25-33-51/53

- Istruzioni di sicurezza: S28-S36/37-S45-S61-S28A

- CODICI DEL MARCHIO F FLUKA:8

- RTECS:ZE8925000

-

Identificazione dei materiali pericolosi:

- PackingGroup:II

- Gruppo di imballaggio:II

- Frasi di rischio:R23/24/25; R33; R51/53

- Classe di pericolo:6.1

- TSCA:Yes

- Limite esplosivo:1.1-7.0%(V)

- Condizioni di conservazione:room temp

- Termine di sicurezza:6.1

2,4-dimethylaniline Dati doganali

- CODICE SA:2921419000

- Dati doganali:

Codice doganale cinese:

2921419000Panoramica:

HS:292141900 Sale anilino IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

292141900 anilina e suoi sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2,4-dimethylaniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR00897-1MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-5MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-1g |

2,4-Dimethylaniline |

95-68-1 | >95% | 1g |

£20.00 | 2025-02-09 | |

| Life Chemicals | F2190-0463-0.5g |

"2,4-dimethylaniline" |

95-68-1 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |

2,4-dimethylaniline |

95-68-1 | 99% | 10l |

¥4094.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |

2,4-dimethylaniline |

95-68-1 | 99% | 500ml |

¥315 | 2024-07-19 | |

| TRC | X749690-25g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 25g |

$80.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |

2,4-dimethylaniline |

95-68-1 | 99% | 20l |

¥5774.90 | 2023-09-03 | |

| TRC | X749690-50g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 50g |

$91.00 | 2023-05-17 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |

2,4-dimethylaniline |

95-68-1 | 99% | 100ml |

¥94 | 2024-07-19 |

2,4-dimethylaniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C

Riferimento

- Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives, Journal of the American Chemical Society, 2019, 141(33), 12962-12966

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt

Riferimento

- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes, New Journal of Chemistry, 2019, 43(44), 17383-17389

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C

Riferimento

- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C

Riferimento

- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C

Riferimento

- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h

Riferimento

- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles, New Journal of Chemistry, 2019, 43(2), 748-754

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C

Riferimento

- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium, Chemical Science, 2019, 10(18), 4775-4781

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt

Riferimento

- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C

Riferimento

- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C

Riferimento

- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst, ACS Catalysis, 2018, 8(11), 10641-10648

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C

Riferimento

- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes, Applied Catalysis, 2018, 559, 127-137

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C

Riferimento

- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes, RSC Advances, 2018, 8(16), 8898-8909

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C

Riferimento

- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Green Chemistry, 2021, 23(21), 8545-8553

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C

Riferimento

- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation, European Journal of Organic Chemistry, 2018, 2018(2), 209-214

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

Riferimento

- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C

Riferimento

- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Molecular Catalysis, 2022, 531,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C

Riferimento

- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C

Riferimento

- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts, Green Chemistry, 2017, 19(3), 809-815

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt

Riferimento

- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds, RSC Advances, 2015, 5(43), 34398-34414

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Riferimento

- NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes, Organic Letters, 2021, 23(14), 5349-5353

Synthetic Routes 22

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

Riferimento

- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Synthetic Routes 23

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C

Riferimento

- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, Chemical Papers, 2019, 73(4), 965-975

Synthetic Routes 24

Condizioni di reazione

1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C

Riferimento

- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839

Synthetic Routes 25

Condizioni di reazione

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C

Riferimento

- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction, RSC Advances, 2015, 5(103), 84574-84577

Synthetic Routes 26

Condizioni di reazione

1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt

Riferimento

- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes, Journal of Cluster Science, 2021, 32(4), 959-965

Synthetic Routes 27

Condizioni di reazione

Riferimento

- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides, Turkish Journal of Chemistry, 2018, 42(2), 401-417

Synthetic Routes 28

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Riferimento

- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Synthetic Routes 29

Condizioni di reazione

Riferimento

- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809

Synthetic Routes 30

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C

Riferimento

- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon, ChemCatChem, 2016, 8(8), 1485-1489

Synthetic Routes 31

Condizioni di reazione

1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C

Riferimento

- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water, ChemPlusChem, 2015, 80(12), 1750-1759

Synthetic Routes 32

Condizioni di reazione

1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

Riferimento

- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water, Cellulose (Dordrecht, 2018, 25(6), 3295-3305

Synthetic Routes 33

Condizioni di reazione

1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C

Riferimento

- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144

Synthetic Routes 34

Condizioni di reazione

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Riferimento

- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source, Synthetic Communications, 2018, 48(19), 2475-2484

Synthetic Routes 35

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C

Riferimento

- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes, ChemCatChem, 2017, 9(19), 3743-3751

Synthetic Routes 36

Condizioni di reazione

Riferimento

- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),

Synthetic Routes 37

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt

Riferimento

- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes, RSC Advances, 2020, 10(60), 36741-36750

Synthetic Routes 38

Condizioni di reazione

1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C

Riferimento

- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials, Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53

Synthetic Routes 39

Condizioni di reazione

Riferimento

- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives, Chemistry & Biology Interface, 2018, 8(1), 26-44

Synthetic Routes 40

Condizioni di reazione

1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

Riferimento

- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278

2,4-dimethylaniline Raw materials

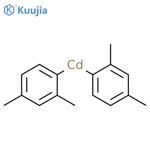

- Bis(2,4-dimethylphenyl)cadmium

- N-(2,4-Dimethylphenyl)acetamide

- 1,3-Bis(2,4-dimethylphenyl)urea

- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride

- Diazene,1,2-bis(2,4-dimethylphenyl)-

- N-Hydroxy-4-nitrobenzimidamide

- Amitraz

- 4-Chloro-m-xylene

2,4-dimethylaniline Preparation Products

- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)

- 2,4-dimethylaniline (95-68-1)

- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)

- N-ethyl-2,4-dimethylaniline (1742-94-5)

- 2,6-Dimethylaniline (87-62-7)

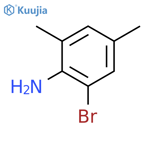

- 2-Bromo-4,6-dimethylaniline (41825-73-4)

- 3,5-Dimethylaniline (108-69-0)

2,4-dimethylaniline Fornitori

atkchemica

Membro d'oro

(CAS:95-68-1)2,4-dimethylaniline

Numero d'ordine:CL12943

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:34

Prezzo ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:95-68-1)2,4-Dimethyl aniline

Numero d'ordine:sfd16380

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37

Prezzo ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:95-68-1)

Numero d'ordine:SFD2137

Stato delle scorte:

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03

Prezzo ($):

2,4-dimethylaniline Letteratura correlata

-

Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471

-

Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075

-

Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727

-

Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790

-

Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520

Categorie correlate

- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti meta-xilene

- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti Xileni meta-xilene

- Pesticidi Chimici Ingredienti attivi dei pesticidi Sostanze di riferimento

- Solventi e chimici organici Composti organici Ammine/Solfonamidi

95-68-1 (2,4-dimethylaniline) Prodotti correlati

- 87-17-2(Salicylanilide)

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 101-21-3(Chlorpropham)

- 367-21-5(3-Chloro-4-fluoroaniline)

- 92-31-9(Toluidine Blue Indicator Solution)

- 99-97-8(4-Dimethylamino Toluene)

- 99-88-7(4-Isopropylaniline)

- 367-34-0(2,4,5-Trifluoroaniline)

- 538-51-2(N,1-diphenylmethanimine)

- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta